2-(1H-Benzo[d]imidazol-1-yl)terephthalic acid
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Overview
Description
2-(1H-Benzo[d]imidazol-1-yl)terephthalic acid is a compound with the molecular formula C11H8N2O4 and a molecular weight of 232.19 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a benzimidazole ring attached to a terephthalic acid moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzo[d]imidazol-1-yl)terephthalic acid typically involves the reaction of 1H-benzimidazole with terephthalic acid under specific conditions. One common method includes the use of a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium hydroxide (KOH) at elevated temperatures . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Benzo[d]imidazol-1-yl)terephthalic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into reduced derivatives.
Substitution: It can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzimidazole derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(1H-Benzo[d]imidazol-1-yl)terephthalic acid involves its interaction with molecular targets and pathways within biological systems. For instance, it can inhibit specific enzymes or receptors, leading to the disruption of cellular processes. In antimicrobial applications, it may interfere with bacterial cell wall synthesis or protein function . In cancer research, it can induce apoptosis (programmed cell death) in tumor cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-1-ylmethyl)benzoic acid: This compound has a similar structure but with a different substitution pattern on the benzimidazole ring.
3-(1H-Imidazol-2-yl)benzoic acid: Another related compound with variations in the position of the imidazole ring.
2-(1H-Benzo[d]imidazol-2-yl)-N-methylethan-1-amine hydrochloride: This compound features additional functional groups, leading to different chemical properties.
Uniqueness
2-(1H-Benzo[d]imidazol-1-yl)terephthalic acid is unique due to its specific combination of the benzimidazole and terephthalic acid moieties. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C15H10N2O4 |
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Molecular Weight |
282.25 g/mol |
IUPAC Name |
2-(benzimidazol-1-yl)terephthalic acid |
InChI |
InChI=1S/C15H10N2O4/c18-14(19)9-5-6-10(15(20)21)13(7-9)17-8-16-11-3-1-2-4-12(11)17/h1-8H,(H,18,19)(H,20,21) |
InChI Key |
IOBQGCBREPUNHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=C(C=CC(=C3)C(=O)O)C(=O)O |
Origin of Product |
United States |
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